molecular formula C25H35NO2 B12614243 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL CAS No. 920338-10-9

12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL

Cat. No.: B12614243
CAS No.: 920338-10-9
M. Wt: 381.5 g/mol
InChI Key: BTPYHCDXUIJQSR-UHFFFAOYSA-N
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Description

12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL is a complex organic compound that features a pyridine ring, a phenoxy group, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative through a reaction between pyridine and an appropriate alkylating agent.

    Coupling Reaction: The pyridine derivative is then coupled with a phenol derivative using a suitable coupling reagent such as a palladium catalyst.

    Alkylation: The final step involves the alkylation of the coupled product with a long-chain alkyl halide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 12-(Pyridin-4-yl)dodecane-1-thiol
  • 1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene

Uniqueness

12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL is unique due to its combination of a pyridine ring, a phenoxy group, and a long aliphatic chain

Properties

CAS No.

920338-10-9

Molecular Formula

C25H35NO2

Molecular Weight

381.5 g/mol

IUPAC Name

12-[4-(2-pyridin-2-ylethenyl)phenoxy]dodecan-1-ol

InChI

InChI=1S/C25H35NO2/c27-21-11-7-5-3-1-2-4-6-8-12-22-28-25-18-15-23(16-19-25)14-17-24-13-9-10-20-26-24/h9-10,13-20,27H,1-8,11-12,21-22H2

InChI Key

BTPYHCDXUIJQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OCCCCCCCCCCCCO

Origin of Product

United States

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